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Compound of Interest

3-Bromo-5-
Compound Name:
(methoxycarbonyl)benzoic acid

Cat. No.: B063736

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-
(methoxycarbonyl)benzoic acid, a key chemical intermediate in synthetic organic chemistry
and drug discovery. This document details its chemical and physical properties, outlines a
representative experimental protocol for its synthesis, and explores its applications in the
development of bioactive molecules.

Core Properties and Data

3-Bromo-5-(methoxycarbonyl)benzoic acid, with the CAS Number 161796-10-7, is a
halogenated aromatic carboxylic acid. Its structure incorporates a bromine atom and a
methoxycarbonyl group on the benzene ring, making it a versatile building block for further
chemical modifications.

Physicochemical Data

The key quantitative properties of 3-Bromo-5-(methoxycarbonyl)benzoic acid are
summarized in the table below for easy reference and comparison.
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Property Value Source

CAS Number 161796-10-7 [cite: N/A]
Molecular Formula CoH7BrOa4 [cite: N/A]
Molecular Weight 259.05 g/mol [cite: N/A]
Melting Point 191-193 °C [cite: N/A]
Boiling Point (Predicted) 385.3+32.0°C [cite: N/A]
Density (Predicted) 1.660 + 0.06 g/cm?3 [cite: N/A]
Appearance White to yellow solid [cite: N/A]

Solubility Profile

While specific experimental solubility data for 3-Bromo-5-(methoxycarbonyl)benzoic acid is
not readily available in the literature, the solubility of the parent compound, benzoic acid, has
been studied in various solvents. Benzoic acid exhibits good solubility in polar organic solvents
like ethanol and methanol, and lower solubility in nonpolar solvents and water. It can be
inferred that 3-Bromo-5-(methoxycarbonyl)benzoic acid would exhibit a similar trend, likely
being soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide
(DMSO), with limited solubility in water.

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid can be achieved through a
multi-step process, typically starting from a more readily available substituted toluene or
benzoic acid derivative. The following is a representative experimental protocol based on
established organic chemistry methodologies for analogous compounds.

Representative Synthesis of 3-Bromo-5-
(methoxycarbonyl)benzoic acid

This synthesis can be conceptualized as a two-stage process: the bromination of a suitable
precursor followed by the selective hydrolysis of a diester. A plausible route starts from dimethyl
5-bromoisophthalate.
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Step 1: Selective Hydrolysis of Dimethyl 5-bromoisophthalate

o Materials: Dimethyl 5-bromoisophthalate, Sodium Hydroxide (NaOH), Methanol, Water,
Hydrochloric Acid (HCI), Diethyl ether.

e Procedure:
o Dissolve Dimethyl 5-bromoisophthalate in a mixture of methanol and water.

o Add a stoichiometric equivalent of sodium hydroxide solution dropwise to the reaction
mixture at room temperature.

o Stir the mixture for several hours and monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Once the reaction is complete, remove the methanol under reduced pressure.
o Acidify the aqueous residue with dilute hydrochloric acid to precipitate the crude product.
o Filter the precipitate, wash with cold water, and dry under vacuum.

o The crude product can be purified by recrystallization from a suitable solvent such as an
ethanol/water mixture to yield pure 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Representative Synthesis Workflow

Selective Hydrolysis Acidification

Dimethyl 5-bromoisophthalate 3-Bromo-5-(methoxycarbonyl)benzoic acid

(NaOH, MeOH/H:0) (HCl)

Click to download full resolution via product page

A simplified workflow for the synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid.

Applications in Drug Discovery and Development
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3-Bromo-5-(methoxycarbonyl)benzoic acid is a valuable intermediate in the synthesis of
more complex molecules, particularly in the field of medicinal chemistry. The presence of three
distinct functional groups—the carboxylic acid, the ester, and the bromine atom—allows for a
variety of subsequent chemical transformations.

Structurally related brominated benzoic acid derivatives are frequently utilized as building
blocks for the synthesis of bioactive compounds, including kinase inhibitors for cancer therapy.
The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-
Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid and
ester groups can be readily converted into amides and other functional groups.

Role as a Precursor to Bioactive Molecules

While there is limited direct evidence of 3-Bromo-5-(methoxycarbonyl)benzoic acid itself
having biological activity, its utility lies in its role as a scaffold. For instance, derivatives of
similar benzoic acids have been investigated as inhibitors of various protein kinases, which are
key regulators of cellular processes often dysregulated in cancer.

Role in Drug Discovery
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Logical workflow illustrating the use of the titte compound in synthesizing bioactive molecules.

Hypothetical Signhaling Pathway Involvement of
Downstream Products
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Given that derivatives of this compound class are explored as kinase inhibitors, a common
therapeutic strategy is to target signaling pathways that are hyperactivated in cancer. For
example, a synthesized inhibitor might target a receptor tyrosine kinase (RTK) at the cell
surface, thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which
is crucial for cell proliferation and survival.

Hypothetical Kinase Inhibitor Signaling Pathway

Inhibitor
(Derived from

3-Bromo-5-(methoxycarbonyl)benzoic acid)

|
|
:Inhibition
I

]

Receptor Tyrosine Kinase (RTK)

l

RAS

RAF

MEK

ERK

Cell Proliferation
& Survival

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Diagram of a hypothetical signaling pathway targeted by a downstream kinase inhibitor.

In conclusion, 3-Bromo-5-(methoxycarbonyl)benzoic acid is a valuable and versatile
chemical intermediate. Its well-defined properties and multiple reactive sites make it a key
component in the synthetic chemist's toolbox, particularly for the development of novel
therapeutic agents in the pharmaceutical industry. Further research into the derivatization of
this compound could lead to the discovery of new and potent bioactive molecules.

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-
(methoxycarbonyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063736#3-bromo-5-methoxycarbonyl-benzoic-acid-
cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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